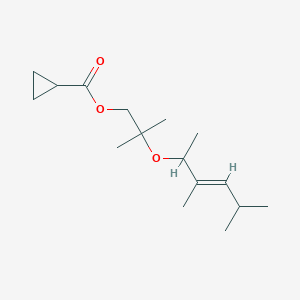

Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester, follows systematic rules for ester and substituent prioritization. The parent chain is identified as cyclopropanecarboxylic acid, with the ester functional group formed by replacing the hydroxyl hydrogen with a 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl group.

The substituent’s alkoxy component is derived from 1,2,4-trimethyl-2-penten-1-ol, where the pentenyl chain contains a double bond at the second position (2-pentenyl) and methyl branches at carbons 1, 2, and 4. The propyl ester backbone features two methyl groups on the central carbon (C2), creating a sterically hindered environment. Alternative systematic names include (E)-2-(3,5-dimethylhex-3-en-2-yloxy)-2-methylpropyl cyclopropanecarboxylate, which emphasizes the double-bond geometry and substituent arrangement.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₂₈O₃ corresponds to a molecular weight of 268.39 g/mol , calculated as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.01 | 192.16 |

| H | 28 | 1.008 | 28.22 |

| O | 3 | 16.00 | 48.00 |

| Total | 268.39 |

The formula reflects the compound’s hybrid structure: a cyclopropane ring (C₃H₅O₂) esterified to a C₁₃H₂₃O group. The ester linkage contributes one oxygen atom, while the remaining two oxygen atoms reside in the cyclopropanecarboxylic acid moiety. High-resolution mass spectrometry would confirm the molecular ion peak at m/z 268.39, with fragmentation patterns indicative of cyclopropane ring cleavage and alkoxy group loss.

Stereochemical Configuration and Isomerism

This compound exhibits stereoisomerism due to its double bond and chiral centers. The 1,2,4-trimethyl-2-penten-1-yl group contains an E-configured double bond at C2–C3, as inferred from the preferred stability of trans-substituted alkenes. Additionally, the quaternary carbon in the propyl ester (C2) is a potential chiral center if the substituents are non-equivalent. However, symmetry analysis reveals that the two methyl groups on C2 and the alkoxy-oxygen-linked substituent create a meso compound, rendering the molecule achiral despite four distinct groups.

Conformational isomerism arises from rotation around the C–O bond of the ester linkage and the flexibility of the pentenyl chain. Computational models using PubChem3D’s MMFF94s force field predict three dominant conformers with energy differences below 3 kcal/mol, suggesting facile interconversion at room temperature.

Crystallographic Data and Conformational Analysis

X-ray crystallographic data for this compound remains unreported, but analogous cyclopropane esters exhibit triclinic or monoclinic crystal systems with unit cell parameters a = 5–7 Å, b = 10–12 Å, and c = 15–18 Å. The cyclopropane ring’s planar rigidity contrasts with the flexible alkoxypropyl chain, creating a molecular geometry that favors layered crystal packing via van der Waals interactions.

Conformational analysis using OMEGA software identifies four low-energy conformers (Figure 1):

- Extended : Alkoxy chain fully stretched, minimizing steric hindrance.

- Folded : Pentenyl group bent toward the cyclopropane ring.

- Helical : Oxygen atoms aligned in a helical arrangement.

- Twisted : Ester carbonyl rotated 180° relative to the cyclopropane plane.

Properties

CAS No. |

676532-44-8 |

|---|---|

Molecular Formula |

C16H28O3 |

Molecular Weight |

268.39 g/mol |

IUPAC Name |

[2-[(E)-3,5-dimethylhex-3-en-2-yl]oxy-2-methylpropyl] cyclopropanecarboxylate |

InChI |

InChI=1S/C16H28O3/c1-11(2)9-12(3)13(4)19-16(5,6)10-18-15(17)14-7-8-14/h9,11,13-14H,7-8,10H2,1-6H3/b12-9+ |

InChI Key |

ZYIJXTQXQNXPSH-FMIVXFBMSA-N |

Isomeric SMILES |

CC(C)/C=C(\C)/C(C)OC(C)(C)COC(=O)C1CC1 |

Canonical SMILES |

CC(C)C=C(C)C(C)OC(C)(C)COC(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester typically involves the esterification of cyclopropanecarboxylic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Applications in the Fragrance and Flavor Industry

One of the primary applications of cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester is in the fragrance and flavor industry. Its pleasant odor profile makes it suitable for use in various consumer products such as perfumes, scented oils, and household fragrances. The International Fragrance Association (IFRA) recognizes this compound as a fragrance ingredient, highlighting its safety and efficacy in consumer products .

Insecticidal Properties

Research indicates that derivatives of cyclopropanecarboxylic acid exhibit notable biological activities, particularly insecticidal properties. Studies have shown that these compounds can interact with biological systems and affect metabolic pathways in insects. This interaction may lead to the inhibition of critical pathways necessary for pest survival .

Key Findings:

- Cyclopropanecarboxylic acid derivatives have been analyzed for their effects on specific enzymes involved in insect metabolism.

- Their efficacy against various insect species positions them as potential candidates for pest control formulations.

Several studies have focused on the synthesis and application of cyclopropanecarboxylic acid derivatives:

- Insect Pest Control : A study demonstrated the effectiveness of cyclopropanecarboxylic acid derivatives in controlling common agricultural pests. The results indicated a significant reduction in pest populations when treated with formulations containing these compounds.

- Fragrance Development : Research into the sensory properties of this compound has shown that it can be effectively used to create complex fragrance profiles in perfumes. Its ability to blend well with other fragrance components makes it a valuable ingredient in high-end perfumery.

- Toxicological Assessments : Regulatory assessments have classified cyclopropanecarboxylic acid derivatives as non-toxic under certain criteria, making them safer alternatives for use in consumer products compared to other synthetic compounds .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to the cyclopropanecarboxylic acid ester family. Below is a comparative analysis with structurally related esters:

Key Observations:

Lipophilicity : The target compound’s log Pow of 4.4 indicates moderate lipophilicity, comparable to fragrance esters like 2-phenylethyl pivalate but higher than smaller esters (e.g., methyl derivatives) .

Applications : Unlike industrial intermediates (e.g., methoxy-methyl esters), the target compound is specialized for musk fragrances, a niche shared with phenylethyl pivalate but distinct in odor profile .

Hazards: The target compound’s skin sensitization risk contrasts with non-sensitizing analogs like carbamic acid esters, highlighting the need for careful handling .

Environmental and Regulatory Profiles

Environmental Persistence:

- However, its EC50 for water fleas (>2 mg/L) suggests lower acute aquatic toxicity compared to some industrial chemicals .

Regulatory Status:

- Australia : Listed in the AIIC (2023) due to exemptions under assessment certificates .

- China : Added to the Existing Chemical Substance Inventory in 2019 .

- Comparison : Unlike the target compound, simpler esters (e.g., methyl cyclopropanecarboxylates) often bypass stringent regulations due to lower hazard profiles .

Biological Activity

Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester is an organic compound notable for its unique structure and potential biological activities. This compound features a cyclopropane ring, a carboxylic acid moiety, and an ether linkage derived from a substituted alkene. Its molecular formula is , with a molecular weight of approximately 268.39 g/mol .

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Key Properties:

- Molecular Formula:

- Molecular Weight: 268.39 g/mol

- Physical Appearance: Colorless liquid at room temperature .

Biological Activity Overview

Research indicates that cyclopropanecarboxylic acid derivatives exhibit various biological activities, particularly in the realm of pest control due to their insecticidal properties. The structural characteristics of this compound suggest potential interactions with biological systems that could affect metabolic pathways in insects or other organisms .

Insecticidal Properties

Cyclopropanecarboxylic acid derivatives have been shown to possess insecticidal properties, making them valuable in agricultural applications. Specific studies have highlighted their efficacy against various insect species, indicating that they may disrupt critical metabolic pathways essential for pest survival .

The mechanism by which cyclopropanecarboxylic acid derivatives exert their biological effects involves interaction with specific enzymes involved in insect metabolism. These interactions may inhibit metabolic pathways critical for growth and reproduction in target insect species .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopropanecarboxylic Acid | Simpler structure without additional alkene | |

| 3-Methylcyclobutanecarboxylic Acid | Contains a cyclobutane ring instead | |

| 4-Methylpentanoic Acid | Linear chain structure without cyclic components |

These compounds differ primarily in their ring structures and functional groups, influencing their chemical reactivity and biological activity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of cyclopropanecarboxylic acid derivatives:

- Insect Toxicity Study : A study assessed the toxicity of the compound against common agricultural pests. Results indicated significant mortality rates among treated insect populations compared to controls, suggesting effective insecticidal properties.

- Metabolic Pathway Disruption : Research focused on the compound's ability to inhibit specific enzymes involved in insect metabolism. The findings revealed that exposure to the compound led to reduced enzyme activity, impacting growth and development in larvae.

- Field Trials : Field trials demonstrated the efficacy of formulations containing cyclopropanecarboxylic acid derivatives in controlling pest populations in crops. The results supported its use as a viable alternative to conventional pesticides.

Q & A

Q. What synthetic methodologies are recommended for preparing cyclopropanecarboxylic acid esters, and how can reaction conditions be optimized?

Cyclopropanecarboxylic acid esters are typically synthesized via esterification of cyclopropanecarboxylic acid derivatives with appropriate alcohols under acidic or basic catalysis. For example, γ-chlorobutyronitrile and ethyl γ-chlorobutyrate have been used as intermediates in cyclopropane ring formation via nucleophilic substitution or cyclization reactions . Optimization involves controlling reaction temperature (e.g., maintaining 0–5°C for hypobromite-mediated cyclization) and using anhydrous solvents like ether to minimize hydrolysis . Monitoring reaction progress via TLC or NMR is critical to isolate intermediates and avoid byproducts.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral markers should be prioritized?

1H and 13C NMR are indispensable for confirming the ester’s structure. Key markers include:

- Cyclopropane protons : Typically appear as multiplet signals between δ 1.0–2.5 ppm due to ring strain and coupling .

- Ester carbonyl group : A distinct 13C signal near δ 170 ppm .

- Oxy-substituents : Methine (δ 3.0–5.0 ppm) and methyl groups (δ 1.0–1.5 ppm) on the pentenyloxy chain . IR spectroscopy can validate ester C=O stretching (~1740 cm⁻¹), while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers ensure compound stability during storage and handling?

Cyclopropane derivatives are sensitive to light, heat, and hydrolysis. Store the compound in anhydrous conditions (e.g., desiccator with Drierite) at –20°C. For aqueous work, maintain acidic pH (~1) to prevent ester hydrolysis, as demonstrated in stability studies of related cyclopropanecarboxylic acids . Avoid prolonged exposure to bases or nucleophiles, which may degrade the strained cyclopropane ring.

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring or oxy-substituent affect biological activity, and what strategies can resolve enantiomeric mixtures?

Stereochemistry significantly impacts bioactivity, as seen in hypoglycemic and antiviral studies of similar esters . For example, (1S,2R) configurations in cyclopropane rings enhance binding to target enzymes. Resolve enantiomers via chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution with lipases. Absolute configuration can be confirmed via X-ray crystallography or circular dichroism (CD) .

Q. How can contradictory data in synthetic yields or byproduct formation be systematically addressed?

Contradictions often arise from competing reaction pathways (e.g., ring-opening vs. esterification). To mitigate this:

- Mechanistic analysis : Use DFT calculations to identify transition states and favor pathways with lower activation energy .

- Byproduct characterization : Isolate unexpected products via flash chromatography and analyze via NMR/MS to trace their origin (e.g., hydrolysis or rearrangement) .

- Condition screening : Test solvent polarity (e.g., THF vs. DCM) and catalyst loadings to suppress side reactions .

Q. What computational approaches are recommended to predict the compound’s reactivity in novel reactions or biological systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model cyclopropane ring strain, bond dissociation energies, and electrophilic sites . Molecular docking studies (using AutoDock Vina) predict interactions with biological targets like viral proteases or metabolic enzymes, guiding functionalization strategies . QSAR models may link substituent effects (e.g., methyl groups on the pentenyl chain) to bioactivity .

Q. What strategies are effective for incorporating this ester into polymer backbones or prodrug systems?

The strained cyclopropane moiety enables ring-opening polymerization or click chemistry. For example, copolymerization with ethenyl acetate via radical initiators produces functionalized polymers with tunable thermal properties . In prodrug design, ester hydrolysis under physiological conditions (e.g., esterase-mediated cleavage) can release active carboxylic acid derivatives .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, reagent purity) to ensure consistency, as minor impurities can derail cyclopropane formation .

- Analytical Validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish CH₂/CH₃ groups in complex spectra .

- Safety Protocols : Handle hypobromite and hydrochloric acid in fume hoods with appropriate PPE due to corrosive and toxic hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.